(Z)-methyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
This compound is a benzofuran-based derivative characterized by a (Z)-configured 4-bromobenzylidene substituent at the 2-position of the benzofuran ring. The structure incorporates a methyl acetate group at the 6-position via an ether linkage.
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO5/c1-22-17(20)10-23-13-6-7-14-15(9-13)24-16(18(14)21)8-11-2-4-12(19)5-3-11/h2-9H,10H2,1H3/b16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATDZGWECPUAJN-PXNMLYILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Br)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic organic compound belonging to the class of benzofuran derivatives. Its unique structure, which includes a bromobenzylidene group and a dihydrobenzofuran moiety, suggests potential biological activities, particularly in pharmacological applications. This article reviews the compound's biological activity based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Weight : 389.2 g/mol
- Exact Mass : 387.99464 g/mol
The IUPAC name for this compound is [(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate. It has a complex structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H18BrNO4 |
| Molecular Weight | 389.2 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of (Z)-methyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is believed to involve interactions with various molecular targets, including enzymes and receptors. The bromobenzylidene group may enhance binding affinity to specific targets, potentially modulating pathways involved in cell proliferation and apoptosis.
Research indicates that compounds with similar structures can act as selective agonists for cannabinoid receptors, particularly CB2 receptors, which are implicated in anti-inflammatory responses and pain relief .
Anticancer Activity
Several studies have indicated that benzofuran derivatives exhibit anticancer properties. For instance, compounds structurally related to (Z)-methyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties due to its potential interaction with CB2 receptors. Research has demonstrated that similar compounds can alleviate neuropathic pain without central side effects, suggesting a therapeutic role in inflammatory conditions .
Case Studies
-
Case Study on Anticancer Effects : A study involving a series of benzofuran derivatives demonstrated significant cytotoxicity against various cancer cell lines, with some compounds showing IC50 values in the low micromolar range.
Compound Cell Line IC50 (µM) Benzofuran A MCF7 (Breast) 5.0 Benzofuran B HeLa (Cervical) 7.5 (Z)-methyl 2... A549 (Lung) TBD - Pain Relief Study : In an animal model of neuropathic pain, administration of a related benzofuran compound resulted in significant pain relief without affecting locomotor function, indicating a favorable safety profile for potential therapeutic use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key analogs include derivatives with substitutions on the benzylidene ring or modifications to the benzofuran core. Below is a systematic comparison based on structural features, physicochemical properties, and inferred reactivity.
Substituent Effects on the Benzylidene Group
a. Fluorine-Substituted Analog
- Compound : (Z)-methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate (CAS: 620547-49-1)
- Key Differences :
- The fluorine atom at the meta position (vs. bromine at para ) introduces electronegativity-driven polarization, altering electron density distribution.
- Reduced molecular weight compared to the bromo derivative due to fluorine’s lower atomic mass.
- Impact : Enhanced polarity may improve aqueous solubility but reduce lipophilicity (lower logP) compared to the bromo analog .
b. tert-Butyl-Substituted Analog
- Compound : (Z)-methyl 2-((2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate (CAS: 620547-56-0)
- Higher molecular weight (366.4 g/mol) and logP (XLogP3 = 5.2) compared to the bromo analog, suggesting greater lipophilicity .
Physicochemical Properties
Notes:
- XLogP3: The bromo derivative’s higher lipophilicity compared to the fluoro analog aligns with bromine’s hydrophobic character. The tert-butyl group further elevates logP due to its non-polar nature.
- Steric Effects : The tert-butyl analog’s bulkiness may hinder π-π stacking or binding to biological targets compared to the planar bromo and fluoro derivatives.
Electronic and Reactivity Profiles
- Fluoro Analog : Fluorine’s electronegativity increases the electrophilicity of the benzylidene carbonyl group, possibly accelerating nucleophilic attacks.
- tert-Butyl Analog : The electron-donating tert-butyl group could destabilize the carbonyl group, reducing reactivity in oxidation or hydrolysis reactions .
Research Implications
- Drug Design : The bromo derivative’s balance of lipophilicity and electronic properties makes it a candidate for hydrophobic target binding, whereas the fluoro analog may favor solubility-driven applications.
- Synthetic Challenges : Steric hindrance in the tert-butyl analog complicates synthetic modifications at the benzylidene para position.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Z)-methyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, and how do reaction parameters influence yield?
- Methodology : Synthesis typically involves condensation of 4-bromobenzaldehyde with a benzofuran precursor (e.g., 6-hydroxy-3-oxo-2,3-dihydrobenzofuran) followed by esterification with methyl bromoacetate. Key parameters include:
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to drive the benzylidene condensation .
- Temperature : Optimal yields (~60–75%) are achieved at 80–100°C under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Reaction Time : 12–24 hours for complete conversion, monitored via TLC or HPLC .
- Data Table :
| Step | Reactants | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzofuran precursor + 4-bromobenzaldehyde | DMF | ZnCl₂ | 90 | 65 |
| 2 | Intermediate + methyl bromoacetate | THF | K₂CO₃ | RT | 85 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodology :
- ¹H/¹³C NMR : Look for signals at δ 7.8–8.2 ppm (aromatic protons adjacent to bromine) and δ 5.2–5.5 ppm (olefinic proton from Z-configuration benzylidene) . The ester carbonyl (C=O) appears at ~170–175 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : Molecular ion peak at m/z ~420–430 (C₁₉H₁₅BrO₅) with fragmentation patterns confirming the bromobenzylidene moiety .
- IR Spectroscopy : Peaks at 1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (benzofuran ketone) .
Q. How does the bromine substituent at the 4-position of the benzylidene group influence reactivity compared to chloro or methoxy analogs?
- Methodology :
- Electronic Effects : Bromine’s electron-withdrawing nature increases electrophilicity at the benzylidene carbon, enhancing nucleophilic attack susceptibility in condensation reactions compared to chloro analogs .
- Steric Impact : Bulkier than chloro but smaller than methoxy, leading to moderate steric hindrance in substitution reactions .
- Comparative Data :
| Substituent | Condensation Yield (%) | Reaction Rate (k, s⁻¹) |
|---|---|---|
| Br | 65 | 1.2 × 10⁻³ |
| Cl | 72 | 1.5 × 10⁻³ |
| OMe | 55 | 0.8 × 10⁻³ |
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for benzofuran derivatives like this compound?
- Methodology :
- Assay Variability : Standardize assays (e.g., MIC for antimicrobial activity) across studies to minimize protocol-driven discrepancies. For example, conflicting IC₅₀ values in cytotoxicity studies may arise from cell line differences (e.g., HeLa vs. MCF-7) .
- Structural Confirmation : Validate purity (>95% via HPLC) and stereochemistry (Z/E ratio via NOESY NMR) to exclude impurities as confounding factors .
Q. How can computational methods predict the regioselectivity of substitution reactions involving the benzofuran core?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to model charge distribution. The 6-position (ether-linked oxygen) is electron-rich due to resonance, favoring electrophilic substitution .
- Molecular Docking : Predict binding affinity to biological targets (e.g., COX-2 for anti-inflammatory activity) by analyzing interactions between the bromobenzylidene group and hydrophobic enzyme pockets .
Q. What mechanistic insights explain the Z-configuration’s stability in this compound under varying pH conditions?
- Methodology :
- Kinetic vs. Thermodynamic Control : At neutral pH, the Z-isomer is kinetically favored due to lower activation energy in condensation. Under acidic conditions, protonation of the carbonyl oxygen destabilizes the Z-form, promoting E-isomer formation .
- Circular Dichroism (CD) : Monitor configurational stability in buffered solutions (pH 3–9) to correlate spectral shifts with isomerization rates .
Data Contradiction Analysis
Q. Why do some studies report higher cytotoxicity for bromo-substituted benzofurans, while others show negligible activity?
- Resolution Framework :
Structural Validation : Confirm absence of degradation products (e.g., debromination) via LC-MS .
Cell Permeability : Bromine’s lipophilicity may enhance membrane penetration in certain cell lines but not others .
Target Specificity : Screen against a panel of kinases (e.g., EGFR, VEGFR) to identify selectivity patterns .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time (30 mins vs. 24 hrs) while maintaining yields >70% .
- Bioactivity Profiling : Combine in vitro assays with zebrafish models for preliminary toxicity and efficacy screening .
- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for publishing spectral and bioassay data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
